1-(3-Bromobenzenesulfonyl)-3,3-difluoropyrrolidine
Overview
Description
1-(3-Bromobenzenesulfonyl)-3,3-difluoropyrrolidine is a chemical compound characterized by the presence of a bromobenzenesulfonyl group attached to a difluoropyrrolidine ring
Preparation Methods
The synthesis of 1-(3-Bromobenzenesulfonyl)-3,3-difluoropyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromobenzenesulfonyl chloride and 3,3-difluoropyrrolidine as the primary reactants.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like chloroform or ethyl acetate are commonly used.
Synthetic Route: The 3-bromobenzenesulfonyl chloride is reacted with 3,3-difluoropyrrolidine under controlled temperature conditions, typically between 20°C to 25°C, to form the desired product
Chemical Reactions Analysis
1-(3-Bromobenzenesulfonyl)-3,3-difluoropyrrolidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzenesulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents include strong bases or acids, and the reactions are often carried out at elevated temperatures to facilitate the process
Scientific Research Applications
1-(3-Bromobenzenesulfonyl)-3,3-difluoropyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry: It is used in the development of new materials with unique properties, such as advanced polymers and coatings
Mechanism of Action
The mechanism of action of 1-(3-Bromobenzenesulfonyl)-3,3-difluoropyrrolidine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-(3-Bromobenzenesulfonyl)-3,3-difluoropyrrolidine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 3-bromobenzenesulfonyl chloride, 3-bromobenzenesulfonyl fluoride, and other bromobenzenesulfonyl derivatives.
Uniqueness: The presence of the difluoropyrrolidine ring in this compound imparts unique chemical properties, making it distinct from other similar compounds. .
Properties
IUPAC Name |
1-(3-bromophenyl)sulfonyl-3,3-difluoropyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF2NO2S/c11-8-2-1-3-9(6-8)17(15,16)14-5-4-10(12,13)7-14/h1-3,6H,4-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGSQDTSJCAAWAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)S(=O)(=O)C2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.